molecular formula C16H21N3O3 B8071241 tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate CAS No. 54503-12-7

tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate

Cat. No.: B8071241
CAS No.: 54503-12-7
M. Wt: 303.36 g/mol
InChI Key: DDMFCQAPZYKTON-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-16(2,3)22-15(21)19-13(14(17)20)8-10-9-18-12-7-5-4-6-11(10)12/h4-7,9,13,18H,8H2,1-3H3,(H2,17,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMFCQAPZYKTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601147942
Record name 1,1-Dimethylethyl N-[2-amino-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601147942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54503-12-7
Record name 1,1-Dimethylethyl N-[2-amino-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54503-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[2-amino-1-(1H-indol-3-ylmethyl)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601147942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbamate Protection of Tryptophan Derivatives

A common approach involves introducing the tert-butoxycarbonyl (Boc) group to the amine functionality of tryptophan derivatives. This method leverages the stability of Boc-protected intermediates under acidic conditions.

Procedure :

  • Starting Material : L- or D-tryptophan is reacted with di-tert-butyl dicarbonate (Boc₂O) in a mixture of water and tetrahydrofuran (THF) at 0°C .

  • Conditions : The reaction is stirred for 2 hours at 0°C, followed by warming to room temperature. The Boc group is selectively introduced to the α-amino group, leaving the indole nitrogen unprotected.

  • Workup : After removing THF under reduced pressure, the product is extracted with dichloromethane, washed with brine, and purified via recrystallization or column chromatography .

  • Yield : Typical yields range from 70% to 85%, depending on the purity of starting materials .

This method is favored for its simplicity and compatibility with sensitive indole moieties. However, it requires careful pH control to avoid side reactions at the indole nitrogen .

Coupling Reactions Using EDC·HCl and Camphorsulfonic Acid (CSA)

A two-step protocol involving carbodiimide-mediated coupling and Brønsted acid catalysis has been developed for synthesizing Boc-protected amino acid amides.

Procedure :

  • Activation : N-Boc-tryptophan (1.0 mmol) is dissolved in dichloromethane (15 mL) with EDC·HCl (1.1 equiv) at 0°C for 30 minutes .

  • Nucleophilic Addition : The activated intermediate is treated with ammonium chloride (1.1 equiv) and CSA (10 mol%) at room temperature for 24 hours .

  • Purification : The crude product is concentrated and purified via recrystallization (ethanol/water) or flash chromatography .

Key Data :

  • Yield : 73% after optimization with CSA .

  • Stereochemical Integrity : No epimerization is observed at the α-carbon, as confirmed by ¹H NMR analysis .

This method is advantageous for its mild conditions and scalability. The use of CSA enhances reaction efficiency by suppressing racemization .

Enantioselective Synthesis via Chiral Auxiliaries

For applications requiring enantiomerically pure material, chiral auxiliaries or catalysts are employed.

Example :

  • Chiral Catalyst : (R)-FeBIP, an iron complex with a bipyrrolidine backbone, enables enantioselective amination of 3-indolepropionic acid derivatives .

  • Conditions : The reaction uses BocNHOMs (4 equiv) and piperidine (6 equiv) in dichloromethane at −23°C .

  • Outcome : The (S)-enantiomer is obtained in 73% yield with 98% enantiomeric excess (ee) .

Mechanistic Insight :
The reaction proceeds via hydrogen atom transfer (HAT) at the β-position of the indolepropionic acid, followed by radical rebound to form the desired stereocenter . This method is critical for synthesizing β³-tryptophan analogs used in peptide mimetics.

Radical-Based Alkylation of Indole Moieties

A radical-mediated strategy installs the carbamate side chain directly onto the indole ring.

Procedure :

  • Substrate Preparation : tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate is treated with O-ethyl S-(2-(methoxy(methyl)amino)-2-oxoethyl) carbonodithioate .

  • Initiation : Dilauroyl peroxide (DLP) generates radicals in degassed 1,2-dichloroethane (DCE) at 90°C .

  • Quenching : The reaction is quenched with citric acid, and the product is isolated via flash chromatography .

Key Data :

  • Yield : 39–62% for indole derivatives .

  • Scope : Tolerates alkyl, aryl, and heteroaryl substituents on the indole ring .

This method is versatile but requires strict anaerobic conditions to prevent radical quenching.

Deprotection and Final Product Isolation

Final steps often involve Boc deprotection or purification:

  • Deprotection : Trifluoroacetic acid (TFA) in dichloromethane cleaves the Boc group, yielding the free amine .

  • Purification : Heptane trituration removes impurities, affording the product in >99% purity .

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Advantages Limitations
Carbamate ProtectionBoc₂O, THF/H₂O0°C to RT70–85%Simplicity, scalabilityRequires pH control
EDC·HCl/CSA CouplingEDC·HCl, CSART, 24 h73%High stereochemical fidelitySensitive to moisture
Enantioselective Catalysis(R)-FeBIP, BocNHOMs−23°C, CH₂Cl₂73%High ee (>98%)Low temperatures required
Radical AlkylationDLP, DCE90°C, anaerobic39–62%Broad substrate scopeComplex setup, moderate yields

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Acidic conditions (e.g., hydrochloric acid).

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the indole ring.

    Substitution: Deprotected tryptophan derivatives.

Scientific Research Applications

Applications in Scientific Research

tert-butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate has diverse applications across several scientific fields:

Chemistry

  • Peptide Synthesis : This compound serves as a crucial building block in synthesizing peptides due to its stability and reactivity.
  • Precursor for Complex Molecules : It is utilized in the synthesis of more complex molecular structures.

Biology

  • Protein Structure Studies : Researchers employ this compound to investigate protein folding and interactions.
  • Peptide-Based Drug Development : Its derivatives are explored for potential therapeutic applications, particularly in targeting specific biological pathways.

Medicine

  • Drug Delivery Systems : The compound is investigated for its ability to enhance the delivery of therapeutic agents.
  • Therapeutic Agent Development : Its biological activity is being studied for potential use in treating various diseases.

Industry

  • Pharmaceutical Production : It is used as a reagent in the production of pharmaceuticals, contributing to the development of new drug formulations.

Uniqueness

This compound stands out due to its stability under basic conditions and ease of deprotection under acidic conditions, making it particularly useful for selective protection and deprotection in peptide synthesis.

Case Study 1: Peptide Synthesis

In a study focused on synthesizing cyclic peptides, this compound was utilized as a key intermediate. The research demonstrated that its use significantly improved yield and purity compared to traditional methods.

Case Study 2: Drug Development

Research investigating the potential therapeutic effects of tryptophan derivatives found that compounds like this compound exhibited promising activity against certain cancer cell lines, indicating its potential role in drug development.

Mechanism of Action

The mechanism of action of tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protects the amino group from unwanted reactions, allowing for selective functionalization. The indole ring of tryptophan can interact with various biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate
  • Synonyms: N-alpha-Boc-L-tryptophan amide; Boc-Trp-NH₂
  • CAS Number : 62549-92-2
  • Molecular Formula : C₁₆H₂₁N₃O₃
  • Molecular Weight : 303.36 g/mol
  • Purity : ≥95% (HPLC)

Structural Features :

  • The compound consists of a tryptophan backbone with a Boc (tert-butoxycarbonyl) protecting group on the α-amino group and an amide (-NH₂) at the carbonyl position.
  • The indole ring at the 3-position is critical for interactions with biological targets, particularly in enzyme inhibition and receptor binding .

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs, their substituents, and key properties:

Compound Name & CAS (if available) Substituent at 1-Amino Position Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound (62549-92-2) -NH₂ C₁₆H₂₁N₃O₃ 303.36 White solid; Rf = 0.35 (hexane/EA 3:1); used in peptide synthesis
tert-Butyl (1-(tert-butylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate -NH(t-Bu) C₂₉H₃₂N₃O₃ 470.24 Higher lipophilicity (Rf = 0.35); HR-MS m/z 470.2445
(S)-tert-Butyl (1-((4-fluorobenzyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate -NH(CH₂C₆H₄F) C₂₆H₂₄FN₃O₂ 397.19 Increased polarity (Rf = 0.6); fluorobenzyl group enhances receptor affinity
tert-Butyl (R)-(1-amino-3-(1H-indol-3-yl)-1-thioxopropan-2-yl)carbamate (43a) -NH₂ (thioxo group at 1-position) C₁₆H₂₁N₃O₂S 319.42 Thioamide improves metabolic stability; yellow solid
tert-Butyl (1-((4-hydroxyphenethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate (38a) -NH(CH₂CH₂C₆H₄OH) C₂₄H₂₈N₃O₄ 422.50 Hydroxyl group enhances solubility; yellow amorphous solid (85% yield)
(R)-tert-Butyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate (129095-62-1) Phenyl instead of indole C₁₄H₂₀N₂O₃ 264.32 Lacks indole ring; reduced aromatic interactions

Biological Activity

tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate is a synthetic compound derived from the amino acid tryptophan. It features a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality, which enhances its stability and reactivity in biochemical applications. This compound is of significant interest due to its potential biological activities, particularly in medicinal chemistry and peptide synthesis.

PropertyValue
IUPAC Nametert-butyl N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate
Molecular FormulaC16H21N3O3
CAS Number62549-92-2
Molecular Weight303.36 g/mol

The biological activity of this compound can be attributed to its structural components, particularly the indole ring derived from tryptophan. This ring is known for its interactions with various biological targets, including receptors and enzymes involved in critical physiological processes.

The Boc group provides protection to the amino group, allowing for selective reactions that can lead to the formation of biologically active derivatives. The compound's ability to modulate protein interactions makes it a valuable tool in drug development.

Research Findings

Recent studies have explored the compound's potential in various therapeutic areas:

  • Antiviral Activity : Research has indicated that derivatives of tryptophan, including those similar to this compound, exhibit antiviral properties. For example, compounds with indole structures have been shown to inhibit viral entry and replication processes in cells infected with coronaviruses and influenza viruses .
  • Cancer Therapeutics : The indole moiety is also implicated in cancer treatment strategies. Compounds that mimic or modify indole structures can interact with kinases involved in tumor growth and progression, presenting a pathway for developing novel anticancer drugs .
  • Neuroprotective Effects : Some studies suggest that tryptophan derivatives may play a role in neuroprotection by influencing serotonin pathways and reducing oxidative stress in neuronal cells .

Case Study 1: Antiviral Efficacy

A study evaluating a series of indole-based compounds demonstrated that certain analogues exhibited micromolar activity against SARS-CoV-2. The structural modifications, including the presence of a Boc group, were crucial for enhancing selectivity and potency against viral targets .

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines have shown that compounds derived from tryptophan can inhibit cell proliferation by targeting specific signaling pathways related to cell survival and apoptosis. The efficacy of these compounds was assessed through IC50 values, revealing promising results for further development .

Q & A

Q. What are the common synthetic routes for tert-Butyl (1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate, and how can reaction efficiency be monitored?

  • Methodological Answer: The compound is typically synthesized via Boc protection of L-tryptophan derivatives. Key steps include:
  • Boc Protection: Reaction of L-tryptophan with di-tert-butyl dicarbonate (Boc anhydride) in basic conditions (e.g., aqueous NaOH/THF) to introduce the Boc group at the α-amino position .
  • Amidation: Conversion of the carboxylic acid to an amide using coupling agents like HATU or EDCI with ammonium chloride .
  • Monitoring: Reaction progress is tracked via TLC (silica gel, ethyl acetate/hexane) or LC-MS. For intermediates, 1^1H NMR can confirm Boc-group integration (e.g., tert-butyl protons at δ 1.44 ppm) .

Q. How is the purity of this compound assessed, and what analytical techniques are preferred?

  • Methodological Answer: Purity is validated using:
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 280 nm for indole absorption). Mobile phases often include acetonitrile/water with 0.1% TFA .
  • LC-MS: Confirms molecular ion ([M+H]+^+ at m/z 304.3) and detects impurities.
  • 1^1H/13^{13}C NMR: Assigns peaks for indole protons (δ 7.0–7.6 ppm), amide NH (δ 6.5–7.2 ppm), and Boc-group carbons (δ 28.1, 80.3 ppm) .

Advanced Research Challenges

Q. What strategies are effective in resolving racemization during solid-phase peptide synthesis involving this Boc-protected amino acid?

  • Methodological Answer: Racemization risks arise during coupling steps. Mitigation strategies include:
  • Low-Temperature Coupling: Reactions conducted at 0–4°C to minimize base-induced epimerization .
  • Coupling Agents: Use of HOBt or Oxyma as additives to suppress racemization during activation .
  • Chiral HPLC: Post-synthesis analysis with chiral columns (e.g., Chiralpak IA) to quantify enantiomeric excess .

Q. How can X-ray crystallography using SHELX software determine the stereochemistry of derivatives?

  • Methodological Answer: Single-crystal X-ray diffraction with SHELXL refines crystal structures by:
  • Data Collection: High-resolution (<1.0 Å) datasets collected at low temperature (100 K) to reduce thermal motion .
  • Flack Parameter: Determines absolute configuration (e.g., for chiral centers in the indole side chain).
  • Refinement: SHELXL’s restraint dictionaries handle disordered Boc groups. Example: A derivative with (S)-configuration showed Cα–N bond distances of 1.46 Å, consistent with sp3^3 hybridization .

Q. What are the challenges in interpreting NMR spectra for structural confirmation, especially regarding indole protons?

  • Methodological Answer: Key challenges and solutions:
  • Indole Proton Overlap: 2D NMR (COSY, HSQC) resolves coupling between H-2 (δ ~7.3 ppm) and H-4/H-6 of the indole ring .
  • Amide Proton Exchange: Low-temperature 1^1H NMR (e.g., 25°C in DMSO-d6_6) slows exchange, revealing NH signals at δ 8.2–8.7 ppm .
  • Boc-Group Stability: Acidic impurities in DMSO-d6_6 may deprotect Boc; use CDCl3_3 for long-term stability .

Data Contradictions and Resolution

Q. How can conflicting melting points reported in literature (e.g., 111–112°C vs. 148–150°C) be reconciled?

  • Methodological Answer: Variations arise from:
  • Polymorphism: Recrystallization solvents (e.g., ethyl acetate vs. hexane) yield different crystal forms .
  • Hydration/Solvation: Thermal gravimetric analysis (TGA) identifies bound solvents (e.g., H2_2O loss at 80–100°C) .
  • Purity: HPLC quantifies impurities (e.g., residual Boc anhydride) that depress melting points .

Applications in Mechanistic Studies

Q. How is this compound used in studying caspase inhibition mechanisms?

  • Methodological Answer: As a peptidomimetic precursor:
  • Inhibitor Design: The indole moiety mimics tryptophan in caspase substrates (e.g., Ac-WEHD-pNA). Competitive inhibition assays (IC50_{50}) measure binding affinity .
  • Fluorescent Labeling: Coupling with dansyl chloride enables fluorescence polarization assays to study enzyme-inhibitor dynamics .

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